N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(12-6-3-2-4-7-12)18-16(21)15(20)17-10-13(19)14-8-5-9-22-14/h2-9,11,13,19H,10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWVMWACKZJZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with an appropriate hydroxyethylating agent.
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized by reacting the hydroxyethyl-thiophene derivative with an appropriate diamine, such as 1-phenylethylamine, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxyethyl and phenylethyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : The dichlorophenyl-thiazole compound’s twisted conformation (79.7° between aromatic planes) and 1-D hydrogen-bonded chains suggest that the target compound’s hydroxyl group may promote similar or enhanced crystalline order .
- Synthetic Efficiency : The target compound’s synthesis is likely more straightforward than the benzodioxin analogue due to fewer steric and electronic challenges .
- Biological Potential: While direct activity data are unavailable, structural parallels to bioactive amides (e.g., penicillin derivatives in ) warrant further exploration .
Q & A
Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide, and how can purity be ensured?
The synthesis typically involves multi-step pathways, starting with the coupling of hydroxy-thiophene and phenylethylamine derivatives via amidation. Key steps include activating carboxylic acid precursors (e.g., using carbodiimides) and protecting hydroxyl groups to prevent side reactions . Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) must be tightly controlled. Purity is ensured via HPLC (>95% purity) with UV detection at 254 nm, complemented by NMR and mass spectrometry for structural confirmation .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Structural Analysis : Use - and -NMR to confirm amide linkages and stereochemistry. FT-IR identifies carbonyl (C=O, ~1650–1700 cm) and hydroxyl (~3200–3500 cm) groups .
- Stability Studies : Perform thermogravimetric analysis (TGA) to assess thermal degradation (e.g., decomposition above 150°C) and pH-dependent stability assays (e.g., incubate in buffers from pH 2–12, monitor via HPLC) .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (e.g., argon). Degradation products (e.g., hydrolyzed amides) form under high humidity or UV exposure, skewing bioassay results. Pre-experiment stability checks via TGA and HPLC are mandatory .
Advanced Research Questions
Q. How can contradictory bioactivity data from different assay systems be resolved?
Contradictions often arise from assay-specific variables (e.g., cell membrane permeability, serum protein binding). Validate activity using orthogonal assays:
- In vitro : Enzymatic inhibition (e.g., IC) with recombinant targets.
- Cell-based : Measure cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers).
- Structural Insights : Perform X-ray crystallography or cryo-EM to confirm binding modes .
Q. What computational strategies predict interactions between this compound and biological targets?
Use molecular docking (AutoDock Vina) with homology-modeled targets (e.g., kinases or GPCRs). Prioritize targets based on structural motifs:
- Thiophene’s sulfur may engage in π-π stacking with aromatic residues.
- Hydroxyethyl groups participate in hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) for binding kinetics () .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Core Modifications : Replace thiophene with furan (lower steric hindrance) or phenyl (enhanced hydrophobicity).
- Side Chains : Introduce electron-withdrawing groups (e.g., –CF) on the phenylethyl moiety to improve target affinity. Test derivatives in dose-response assays and compare with parent compound using free-energy perturbation (FEP) simulations .
Methodological Recommendations
- Synthetic Reproducibility : Use Schlenk lines for oxygen-sensitive steps and monitor reactions via inline IR spectroscopy .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to resolve assay discrepancies and identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
